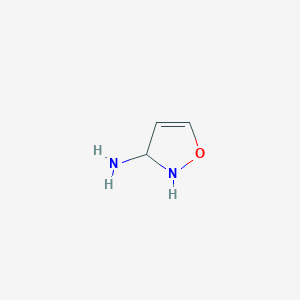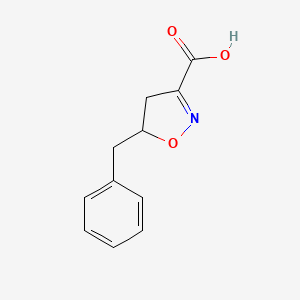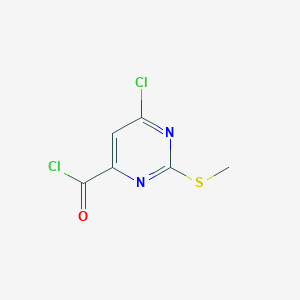
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 6, a methylthio group at position 2, and a carbonyl chloride group at position 4. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the following steps:
Starting Material: 2-(Methylthio)pyrimidine-4-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Chlorination: Using industrial-grade thionyl chloride and controlled reaction conditions.
Continuous Monitoring: Ensuring the reaction proceeds efficiently and safely.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Hydrolysis: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Oxidation: Sulfoxides or sulfones of the methylthio group.
Applications De Recherche Scientifique
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride: Similar structure with an additional chlorine atom at position 4.
4-Chloro-2-(methylthio)pyrimidine: Lacks the carbonyl chloride group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: Contains an amino group instead of the carbonyl chloride group.
Uniqueness
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitutions and its role as an intermediate in the synthesis of bioactive compounds make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
200000-17-5 |
|---|---|
Formule moléculaire |
C6H4Cl2N2OS |
Poids moléculaire |
223.08 g/mol |
Nom IUPAC |
6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3 |
Clé InChI |
KOASFDHANLMFGZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



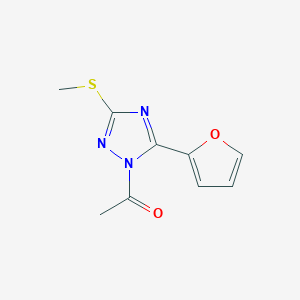
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)

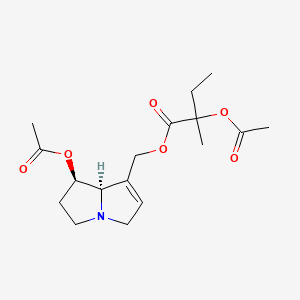

![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
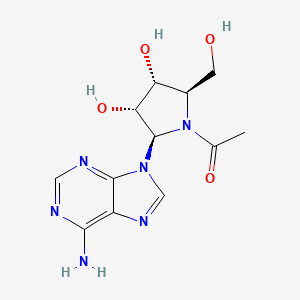
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)

![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
